molecular formula C22H21F2NO2 B158182 Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester CAS No. 10087-77-1

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester

Numéro de catalogue B158182
Numéro CAS: 10087-77-1
Poids moléculaire: 369.4 g/mol
Clé InChI: DGBAMTYZPLYMAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester, also known as CPP, is a chemical compound that has been studied extensively for its potential use as a research tool in neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mécanisme D'action

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. By blocking the NMDA receptor, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for LTP and LTD. This leads to the disruption of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to have a variety of biochemical and physiological effects on the brain. In addition to its role in blocking NMDA receptor-mediated synaptic transmission, Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has also been shown to increase the release of dopamine in the striatum and the prefrontal cortex. This suggests that Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may have potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester as a research tool is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. However, one limitation of using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester is its potential toxicity, which can lead to cell death and other adverse effects. Therefore, careful dosing and experimental design are necessary when using Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester in laboratory experiments.

Orientations Futures

There are several future directions for Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester research. One area of interest is the development of new compounds that are more potent and selective than Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester. Another area of interest is the exploration of the therapeutic potential of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester and related compounds for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester on the brain and to identify potential side effects and limitations of its use as a research tool.

Méthodes De Synthèse

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester can be synthesized through a multi-step process that involves the reaction of cyclohexanone with p-fluorophenylacetylene, followed by the addition of propargyl bromide and the subsequent reaction with carbamic acid. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been widely used as a research tool in neuroscience to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester has been shown to block NMDA receptor-mediated synaptic transmission, which can lead to the disruption of long-term potentiation (LTP) and long-term depression (LTD) in the brain. This makes Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester a valuable tool for studying the mechanisms underlying synaptic plasticity and learning and memory processes.

Propriétés

Numéro CAS

10087-77-1

Nom du produit

Cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester

Formule moléculaire

C22H21F2NO2

Poids moléculaire

369.4 g/mol

Nom IUPAC

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate

InChI

InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26)

Clé InChI

DGBAMTYZPLYMAR-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3

SMILES canonique

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3

Autres numéros CAS

10087-77-1

Synonymes

Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.